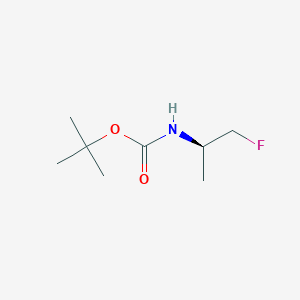

tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl R 1 Fluoropropan 2 Yl Carbamate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate highlights several logical bond disconnections, paving the way for viable synthetic routes. The most straightforward and common disconnection is that of the carbamate (B1207046) C-N bond.

Disconnection I (Carbamate C-N Bond): This primary disconnection simplifies the target molecule into two key precursors: the chiral intermediate (R)-1-fluoropropan-2-ylamine and a suitable tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate . This final step is a standard protection reaction and is generally high-yielding and straightforward. The main synthetic challenge is therefore shifted to the efficient and enantiomerically pure synthesis of the fluorinated amine scaffold.

Disconnection II (C-F Bond): An alternative strategy involves disconnecting the C-F bond. This approach starts from a readily available chiral precursor containing the required carbon backbone and stereocenter. A prime candidate for this role is (R)-alaninol (also known as (R)-2-aminopropan-1-ol). In this forward synthesis, the amino group of (R)-alaninol would first be protected with a Boc group. The resulting N-Boc-(R)-alaninol then undergoes fluorination at the primary carbon, typically by converting the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a fluoride (B91410) source.

Disconnection III (Amine C-N Bond): A third disconnection targets the C-N bond of the amine itself. This leads to a fluorinated electrophile, such as (R)-1-fluoropropan-2-yl tosylate, and an ammonia (B1221849) equivalent. This strategy is often embedded within more complex asymmetric syntheses where the stereocenter is established through catalytic methods.

These disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.

Enantioselective Synthesis Approaches to (R)-1-fluoropropan-2-ylamine Scaffold

The synthesis of the enantiomerically pure (R)-1-fluoropropan-2-ylamine core is the most critical aspect of producing the target carbamate. Several advanced stereoselective methods are employed to achieve this.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is attached to a chiral auxiliary, a diastereoselective bond-forming reaction is performed to set the desired stereocenter, and the auxiliary is then cleaved to yield the enantiomerically enriched product.

For the synthesis of β-fluoroamines, auxiliaries such as Evans oxazolidinones or pseudoephedrine amides can be utilized. The general process involves:

Acylation of the chiral auxiliary with a propionyl derivative.

Diastereoselective fluorination or alkylation of the enolate.

Removal of the chiral auxiliary to release the chiral fluorinated carboxylic acid or a related derivative, which can then be converted to the target amine via reactions like the Curtius or Hofmann rearrangement.

Asymmetric Catalysis in Fluorination Reactions

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This can be applied to the synthesis of β-fluoroamines through the catalytic asymmetric fluorination of prochiral substrates. nih.gov

Methods can involve either electrophilic or nucleophilic fluorination reagents in the presence of a chiral catalyst, such as a metal-ligand complex or an organocatalyst. For instance, the enantioselective fluorination of N-sulfinyl aldimines followed by nucleophilic addition has been demonstrated to produce β-fluoroamines with high diastereoselectivity. whiterose.ac.uk Another strategy involves the catalytic asymmetric conjugate addition of a nucleophilic fluorine source to an α,β-unsaturated imine.

| Catalyst Type | Substrate Example | Fluorine Source | Typical Enantioselectivity (ee) |

| Chiral Iodine Catalyst | Unsaturated Oxazine Precursor | BF₃·Et₂O | Up to >99% |

| Chiral Brønsted Base | α-fluoro arylnitromethane | (Internal) | High ee |

| Chiral Phosphoric Acid | Alkene | Selectfluor | Good to Excellent |

This table provides an overview of catalyst systems used in asymmetric fluorination.

Enzymatic Resolution and Biocatalysis Approaches

Biocatalysis provides highly selective and environmentally benign routes to chiral molecules. the-innovation.org For (R)-1-fluoropropan-2-ylamine, both kinetic resolution of a racemic mixture and direct asymmetric synthesis from a prochiral ketone are viable enzymatic strategies.

Enzymatic Kinetic Resolution: In this method, an enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.netgoogle.com Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens, are commonly employed for this purpose. researchgate.netmdpi.com A racemic mixture of 1-fluoropropan-2-ylamine can be reacted with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate the (S)-enantiomer, leaving the desired (R)-1-fluoropropan-2-ylamine unreacted and thus enantiomerically enriched. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Asymmetric Biocatalysis: A more efficient approach is the direct asymmetric synthesis from a prochiral precursor using enzymes like transaminases (ATAs) or imine reductases (IREDs). whiterose.ac.ukmdpi.com An (R)-selective transaminase can convert 1-fluoropropan-2-one into (R)-1-fluoropropan-2-ylamine with high conversion and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net This method is highly attractive for industrial applications due to its high theoretical yield (up to 100%), mild reaction conditions, and exceptional selectivity. google.com

| Enzymatic Method | Enzyme Class | Substrate | Product | Key Advantage |

| Kinetic Resolution | Lipase | Racemic 1-fluoropropan-2-ylamine | (R)-1-fluoropropan-2-ylamine | High enantiopurity |

| Asymmetric Synthesis | Transaminase (ATA) | 1-fluoropropan-2-one | (R)-1-fluoropropan-2-ylamine | High yield and ee |

| Asymmetric Synthesis | Imine Reductase (IRED) | 1-fluoropropan-2-one + Amine Source | (R)-1-fluoropropan-2-ylamine | Direct conversion |

This table summarizes enzymatic approaches to the chiral amine scaffold.

Direct Preparation from Precursors and Derivatization

This section details a practical and widely used synthetic route that builds upon the retrosynthetic disconnections, starting from a commercially available chiral precursor.

Aminopropanol-based Routes and Fluorination Strategies

One of the most efficient and common routes to this compound begins with the chiral building block (R)-alaninol. researchgate.net This precursor already contains the necessary carbon skeleton and the correct stereochemistry at the C2 position.

The synthesis proceeds in three main steps:

Protection: The amino group of (R)-alaninol is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting (R)-alaninol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This reaction yields N-Boc-(R)-alaninol (systematically named tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate) in high yield. chemicalbook.com The change in the stereochemical descriptor from (R) to (S) is a result of the Cahn-Ingold-Prelog priority rules, where the newly added N-Boc group takes priority over the hydroxymethyl group.

Activation: The primary hydroxyl group of N-Boc-(R)-alaninol must be converted into a good leaving group to facilitate nucleophilic substitution with fluoride. This is commonly done by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding tosylate or mesylate ester.

Fluorination: The activated intermediate is then treated with a nucleophilic fluoride source to displace the leaving group via an Sₙ2 reaction. Common fluorinating agents include tetrabutylammonium fluoride (TBAF) , potassium fluoride (KF) in combination with a phase-transfer catalyst, or triethylamine trihydrofluoride (Et₃N·3HF) . researchgate.net This step introduces the fluorine atom at the C1 position, yielding the final product, This compound .

| Step | Reagent | Intermediate/Product | Typical Yield |

| 1. Protection | (R)-alaninol + Boc₂O | N-Boc-(R)-alaninol | >95% |

| 2. Activation | N-Boc-(R)-alaninol + TsCl | N-Boc-(R)-alaninol tosylate | >90% |

| 3. Fluorination | N-Boc-(R)-alaninol tosylate + TBAF | This compound | 70-85% |

This table outlines the key steps in the aminopropanol-based synthesis route.

Carbamate Formation with Di-tert-butyl Dicarbonate

The formation of the carbamate functional group in this compound is commonly achieved through the reaction of the parent amine, (R)-1-fluoropropan-2-amine, with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgchemicalbook.com This reaction is a widely used method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine. wikipedia.org The Boc group is favored due to its stability under a variety of reaction conditions and its straightforward removal under moderately acidic conditions. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule. This is followed by the departure of a tert-butoxycarbonyl group and the release of carbon dioxide and tert-butanol (B103910) as byproducts. The process is typically carried out in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.

Common solvents for this reaction include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. chemicalbook.com The choice of base can vary, with common options being triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or an aqueous solution of sodium bicarbonate. chemicalbook.com The reaction is generally performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize potential side reactions. The progress of the reaction is often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Typical Reaction Conditions for Carbamate Formation using Di-tert-butyl Dicarbonate

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Amine Substrate | (R)-1-fluoropropan-2-amine | The chiral starting material. |

| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the tert-butoxycarbonyl group. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃) | To neutralize the acidic intermediate. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate. |

| Reaction Time | 1-12 hours | Dependent on substrate and reaction conditions. |

Optimization of Reaction Conditions and Yields in Multi-step Syntheses

Key steps for optimization in such a multi-step synthesis include:

Fluorination Step: The conversion of a hydroxyl group to a fluorine atom can be achieved using various fluorinating agents. Optimizing this step involves selecting the most efficient reagent, determining the ideal stoichiometry to minimize waste and side products, and controlling the temperature to prevent decomposition or loss of stereochemical integrity.

Protection Step: As described in the previous section, the conditions for the carbamate formation can be fine-tuned. This includes screening different bases and solvents to find the combination that gives the highest yield and purity. The rate of addition of the di-tert-butyl dicarbonate can also be controlled to manage the reaction exotherm.

The relationship between reaction parameters and the yield of a given step is often complex. Design of experiments (DoE) is a statistical approach that can be employed to systematically investigate the effects of multiple variables simultaneously, allowing for the efficient identification of optimal reaction conditions.

Table 2: Example of Parameter Optimization for a Hypothetical Synthetic Step

| Parameter Varied | Range Investigated | Potential Impact on Yield |

|---|---|---|

| Temperature | -10 °C to 40 °C | Affects reaction rate and selectivity; higher temperatures may lead to side products. |

| Reagent Stoichiometry | 1.0 to 1.5 equivalents | Ensures complete conversion of the starting material; excess reagent may complicate purification. |

| Reaction Time | 1 to 24 hours | Insufficient time leads to incomplete reaction; excessive time may result in product degradation. |

| Catalyst Loading | 0.1 to 5 mol% | Affects reaction rate; optimal loading balances rate and cost. |

Considerations for Industrial Scale-Up of Synthetic Procedures

The transition of a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key considerations for the industrial scale-up of the synthesis of this compound include:

Process Safety: A thorough hazard assessment of each step is necessary. This includes evaluating the toxicity of reagents, managing the heat generated from exothermic reactions (e.g., during carbamate formation), and ensuring proper handling and storage of all chemicals. For instance, di-tert-butyl dicarbonate can decompose and build up pressure in sealed containers. wikipedia.org

Equipment and Engineering: The choice of reactor material, size, and type is critical. The equipment must be capable of handling the specific reaction conditions, including temperature and pressure, and allow for efficient mixing and heat transfer.

Process Efficiency and Waste Management: On an industrial scale, maximizing throughput and minimizing waste are paramount. This involves optimizing reaction conditions to achieve high yields and selectivity, as well as developing efficient methods for product isolation and purification that reduce solvent usage. Implementing strategies for recycling solvents and recovering valuable byproducts can also improve the sustainability of the process.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product, particularly if it is intended for pharmaceutical applications.

Table 3: Key Considerations for Industrial Scale-Up

| Consideration | Specific Challenges and Strategies |

|---|---|

| Reagent Sourcing | Ensuring a stable and cost-effective supply chain for chiral precursors and di-tert-butyl dicarbonate. |

| Thermal Safety | Managing exotherms during the carbamate formation step through controlled addition rates and efficient cooling systems. |

| Purification Method | Developing robust crystallization or distillation protocols to replace chromatographic methods used at the lab scale. |

| Waste Reduction | Optimizing atom economy, recycling solvents, and treating effluent streams to comply with environmental regulations. |

| Process Control | Implementing automated systems to monitor and control critical process parameters like temperature, pressure, and pH. |

Table of Compounds

Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Carbamate (B1207046) Moiety

The carbamate functional group, specifically the N-Boc protecting group, is a primary site of chemical reactivity in the molecule. Its strategic removal or transformation is often a critical step in synthetic sequences.

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the N-Boc group in tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate typically proceeds through an acid-catalyzed elimination mechanism.

The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the free amine, (R)-1-fluoropropan-2-amine, and carbon dioxide gas. total-synthesis.com The liberated tert-butyl cation can be trapped by a nucleophile or can eliminate a proton to form isobutylene. commonorganicchemistry.com

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Common and effective, but harsh. |

| Hydrochloric acid (HCl) | In solvents like dioxane, methanol, or ethyl acetate | Provides the amine as a hydrochloride salt. |

| Anhydrous Hydrogen Fluoride (B91410) (HF) | Liquid, often in the context of solid-phase peptide synthesis | A very strong acid for robust deprotection. nih.govnih.gov |

| Fluorinated Alcohols (TFE, HFIP) | Thermolytic conditions, can be microwave-assisted | Milder, non-acidic conditions. semanticscholar.org |

Selective cleavage of the Boc group in the presence of other acid-sensitive functionalities can be challenging. However, the choice of acid and reaction conditions can allow for a degree of selectivity. For instance, milder acidic conditions or the use of Lewis acids can sometimes achieve deprotection while preserving other sensitive groups. semanticscholar.org In the context of this compound, the C-F bond is generally stable to the acidic conditions required for Boc deprotection.

Under strongly basic conditions, the carbamate moiety can undergo hydrolysis, although it is generally more resistant to base-catalyzed hydrolysis than esters. This reaction would involve the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to the formation of the corresponding amine, tert-butanol (B103910), and carbonate. However, acidic deprotection is the more common and efficient method for removing the Boc group.

Transamidation, the exchange of the amine portion of an amide or carbamate, can be a useful transformation. For N-Boc protected amines, this typically requires activation of the carbamate. For instance, N-Boc amides can undergo transamidation reactions in the presence of a catalyst, such as a nickel(II)-NHC complex, which promotes the selective cleavage of the N-C(O) bond. mdpi.com It is also possible to convert N-Boc protected amines into amides through rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org These methods provide pathways to form new amide bonds directly from the protected amine without the need for a separate deprotection step.

Reactivity of the Fluorine Atom and Vicinal Stereocenter

The fluorine atom significantly influences the reactivity of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom an exceptionally poor leaving group in nucleophilic substitution reactions under normal conditions. beilstein-journals.org This inherent stability means that direct displacement of the fluorine is generally not a feasible reaction pathway.

However, the high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. This effect can influence the acidity of nearby protons and the reactivity of adjacent functional groups. For the vicinal stereocenter bearing the N-Boc group, the fluorine atom's presence can impact its chemical environment and reactivity. For example, the electron-withdrawing nature of fluorine can affect the nucleophilicity of the nitrogen atom, although this is largely mitigated by the presence of the electron-donating Boc group.

Stereochemical Stability and Potential for Racemization under Various Conditions

The stereochemical integrity of the chiral center at C-2 is a critical aspect of the chemistry of this compound. Racemization involves the inversion of this stereocenter, leading to a mixture of (R) and (S) enantiomers. For this to occur, a plausible mechanism must exist for the temporary loss of chirality.

One potential pathway for racemization is through the deprotonation of the α-proton on the carbon bearing the nitrogen, followed by reprotonation. However, the C-H bond at the stereocenter is not particularly acidic. Strong bases would be required to facilitate this, and such conditions might also lead to other reactions, such as elimination or decomposition.

In the context of N-protected amino acids, racemization can be a significant side reaction during certain coupling reactions, often proceeding through an oxazolone (B7731731) intermediate. mdpi.com For this compound, the absence of a carboxylic acid group at the adjacent position makes this specific pathway irrelevant.

The stability of the stereocenter is generally high under neutral and acidic conditions, including those typically used for N-Boc deprotection. However, under forcing basic conditions, the potential for racemization should be considered, although it is not expected to be a facile process. The presence of the fluorine atom does not directly increase the likelihood of racemization at the vicinal center under typical conditions. Studies on related fluorinated compounds have shown that the introduction of fluorine can sometimes enhance conformational stability. beilstein-journals.org

Functional Group Interconversions and Derivatizations of the Propane (B168953) Chain

Given the inertness of the C-F bond to nucleophilic attack, functional group interconversions on the propane chain primarily involve reactions at other positions. After deprotection of the N-Boc group to reveal the free amine, the resulting (R)-1-fluoropropan-2-amine can undergo a variety of nucleophilic reactions. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and arylation to form a wide range of derivatives.

Direct nucleophilic substitution on the carbon bearing the fluorine is highly unlikely. However, if a suitable leaving group were present at the C-1 position instead of fluorine, nucleophilic substitution would be a viable pathway for derivatization. In the case of this compound itself, the reactivity is largely centered around the carbamate and the subsequent reactions of the deprotected amine.

Alkylation and Acylation Reactions

The nitrogen atom of the carbamate in this compound, once deprotonated, can act as a nucleophile, participating in alkylation and acylation reactions. These transformations are fundamental in modifying the structure and properties of the parent molecule.

Alkylation Reactions

N-alkylation of Boc-protected amines typically requires the deprotonation of the N-H bond to generate a more nucleophilic species. This is generally achieved using a strong base. The resulting anion can then react with an alkylating agent, such as an alkyl halide, to form an N-alkylated product.

Commonly employed bases for the deprotonation of N-Boc carbamates include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organolithium reagents like n-butyllithium (n-BuLi). The choice of base and solvent is crucial to avoid unwanted side reactions, such as the decomposition of the starting material or the alkylating agent. For instance, the use of a hindered alkoxide base in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures is a preferred method for the N-alkylation of N-α-Boc-protected amino acids.

A variety of alkylating agents can be used, including simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex electrophiles. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize by-products.

| Reactant | Reagents | Product | General Conditions |

|---|---|---|---|

| tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate | 1. Strong Base (e.g., NaH, t-BuOK) 2. Alkyl Halide (R-X) | tert-Butyl (R)-alkyl(1-fluoropropan-2-yl)carbamate | Anhydrous solvent (e.g., THF, DMF), low to ambient temperature |

Acylation Reactions

N-acylation of this compound introduces an acyl group to the nitrogen atom, forming an N-acyl-N-Boc derivative. This transformation is typically achieved by reacting the carbamate with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

The base, often a tertiary amine like triethylamine (B128534) (Et₃N) or a stronger, non-nucleophilic base, serves to deprotonate the carbamate nitrogen, enhancing its nucleophilicity. Alternatively, coupling agents commonly used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction with a carboxylic acid. This method is particularly useful for creating a wide range of amide derivatives under mild conditions.

The resulting N-acyl-N-Boc compounds can be valuable intermediates in organic synthesis. The Boc group can be selectively removed under acidic conditions, leaving the newly formed amide bond intact.

| Reactant | Reagents | Product | General Conditions |

|---|---|---|---|

| tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate | Acyl Halide (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N) | tert-Butyl (R)-acyl(1-fluoropropan-2-yl)carbamate | Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF) |

| tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate | Carboxylic Acid (RCOOH), Coupling Agents (e.g., EDCI, HOBt), Base | tert-Butyl (R)-acyl(1-fluoropropan-2-yl)carbamate | Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) |

Modifications at the 2-position of the Propan-2-yl group

Functionalization of the C-H bond at the 2-position of the propan-2-yl group in this compound represents a more challenging transformation. This position is alpha to the nitrogen atom of the carbamate, and its reactivity can be influenced by the electronic and steric properties of the Boc group.

One potential strategy for modification at this position involves deprotonation using a strong base to form a carbanion, which can then be trapped with an electrophile. The acidity of the C-H bond at the 2-position is enhanced by the adjacent nitrogen atom. However, the presence of the fluorine atom on the neighboring carbon may also influence the regioselectivity of deprotonation.

The use of a strong, non-nucleophilic base such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is a common method for the deprotonation of C-H bonds alpha to a nitrogen atom in N-Boc protected amines. The resulting organolithium species can then react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 2-position.

It is important to note that the stereochemical outcome of such reactions would need to be carefully considered, as the deprotonation and subsequent electrophilic quench could potentially lead to racemization or diastereomeric mixtures, depending on the stability and configuration of the intermediate carbanion.

| Reactant | Reagents | Intermediate | Product | General Conditions |

|---|---|---|---|---|

| tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate | 1. Strong Base (e.g., s-BuLi/TMEDA) 2. Electrophile (E⁺) | α-lithiated carbamate | tert-Butyl (R)-(1-fluoro-2-substituted-propan-2-yl)carbamate | Anhydrous ether solvent (e.g., THF, diethyl ether), low temperature (-78 °C) |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Complex Stereodefined Molecular Architectures

The strategic incorporation of fluorine into organic molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities. Tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate provides a readily available source of a chiral fluorinated motif, making it a valuable precursor in the synthesis of complex molecules where stereochemistry and the presence of fluorine are critical for function.

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic transformations. This combination of a stable protecting group and a chiral fluorinated backbone makes it an ideal building block for the iterative construction of stereodefined centers in a molecule. The fluorine atom, being the most electronegative element, can influence the reactivity of adjacent functional groups through inductive effects, potentially altering the stereochemical outcome of reactions at nearby centers.

Strategic Integration into Multi-step Total Synthesis Campaigns

While specific total synthesis campaigns featuring this compound are not extensively documented in readily available literature, the utility of similar chiral fluorinated building blocks is well-established. The principles guiding their use are directly applicable. In the context of a multi-step total synthesis, a chiral building block like this carbamate (B1207046) would be introduced early in the synthetic sequence to establish a key stereocenter.

For instance, in the synthesis of a complex natural product or a pharmaceutical agent, the (R)-1-fluoropropan-2-amine core, unmasked from the carbamate, could serve as a crucial component for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. The stereochemical integrity of the chiral center is maintained throughout the synthesis, ultimately influencing the final three-dimensional structure of the target molecule. The presence of the fluorine atom can also be exploited to fine-tune the biological activity or pharmacokinetic properties of the final compound.

Precursor in the Development of Novel Synthetic Methodologies

The development of new synthetic methodologies often relies on the availability of versatile and reactive building blocks. This compound has the potential to serve as a key substrate in the development of novel stereoselective transformations. For example, the development of new C-F bond activation methods or novel amination reactions could utilize this compound as a benchmark for assessing reactivity and stereoselectivity.

Furthermore, the interplay between the fluorine atom and the carbamate functionality could be explored in the design of new catalytic asymmetric reactions. The development of catalysts that can selectively recognize and transform such fluorinated substrates would be a significant advancement in the field of organofluorine chemistry.

Comparative Analysis with Related Chiral Fluorinated Carbamates and Amines

The synthetic utility of this compound can be better understood through a comparative analysis with other chiral fluorinated building blocks. The choice of a particular building block for a synthesis depends on several factors, including the desired stereochemistry, the nature of the protecting group, and the specific reaction conditions to be employed.

| Compound | Protecting Group | Key Features | Potential Advantages | Potential Disadvantages |

| This compound | Boc | Acid-labile protection, provides a chiral fluorinated amine precursor. | Well-understood deprotection conditions, stable to a wide range of reagents. | May not be suitable for reactions requiring very strong basic conditions. |

| Benzyl (R)-(1-fluoropropan-2-yl)carbamate | Cbz | Removable by hydrogenolysis. | Orthogonal to acid- and base-labile protecting groups. | Hydrogenolysis conditions may not be compatible with other functional groups. |

| (R)-1-Fluoropropan-2-amine | None | A primary amine. | Ready for direct functionalization. | High reactivity may require in-situ protection for certain transformations. |

| tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate | Boc | Enantiomer of the title compound. | Provides access to the opposite enantiomer of the target molecule. | Same as the (R)-enantiomer. |

The Boc group in this compound offers a significant advantage in its ease of removal under mild acidic conditions, which is a widely used and well-understood protocol in organic synthesis. In contrast, a building block with a benzyloxycarbonyl (Cbz) group would require hydrogenolysis for deprotection, a method that might not be compatible with other functionalities in the molecule, such as alkenes or alkynes. The unprotected amine, (R)-1-fluoropropan-2-amine, offers the most direct route for certain transformations but its high nucleophilicity and basicity can interfere with other reactive sites in a complex molecule, often necessitating in-situ protection.

The choice between the (R) and (S) enantiomers of these building blocks is dictated by the desired stereochemistry of the final product. The availability of both enantiomers is crucial for accessing the full range of stereoisomers of a target molecule, which is often necessary for structure-activity relationship studies in medicinal chemistry.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the target compound from impurities, including starting materials, byproducts, and its corresponding (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate. Due to the compound's lack of a strong UV chromophore, detection can be challenging but is often achieved at low UV wavelengths (e.g., 200-210 nm) or with universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

A typical approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com A C18 stationary phase is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile. sielc.com This method effectively separates the main compound from non-isomeric impurities.

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Time-dependent gradient (e.g., 5% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD/CAD |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile or semi-volatile compounds. Carbamates can sometimes be thermally labile, which requires careful optimization of the injector temperature to prevent degradation. nih.gov However, for many carbamates, GC provides excellent resolution and sensitivity. youngin.com Analysis is typically performed on a capillary column with a non-polar or mid-polarity stationary phase, and a Flame Ionization Detector (FID) is commonly used for detection. For enhanced sensitivity and selectivity, especially for halogenated compounds, an Electron Capture Detector (ECD) or a mass spectrometer (MS) can be employed. nih.gov

Table 2: Typical GC Conditions for Purity Analysis

| Parameter | Condition |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (optimized to prevent degradation) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitatively monitoring reaction progress and identifying the presence of major impurities. derpharmachemica.com For N-Boc protected amines, silica (B1680970) gel is the standard stationary phase. chemicalforums.com The compound is spotted on the plate and developed in a chamber with a suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). Visualization can be achieved by staining with reagents such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, as the Boc-protected amine lacks significant UV absorbance.

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is the most critical analytical challenge for a chiral compound. This cannot be achieved on standard achiral columns and requires the use of a chiral stationary phase (CSP). Both HPLC and GC are widely used for this purpose. heraldopenaccess.us

Chiral HPLC is a prevalent method, often utilizing CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica support. yakhak.orgnih.gov These phases can differentiate between the two enantiomers based on subtle differences in their three-dimensional interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the chiral selector. The (R)- and (S)-enantiomers will exhibit different retention times, allowing for their separation and quantification. researchgate.net

Chiral GC is also highly effective, particularly for volatile compounds. chromatographyonline.com Chiral GC columns are typically capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov The enantiomers form transient, diastereomeric complexes with the cyclodextrin, leading to different retention times and enabling their separation.

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Excess (e.e.) Determination

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | Isocratic mixture (e.g., 90:10 Hexane:Isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon, Fluorine)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.

Proton (¹H) NMR: The ¹H NMR spectrum confirms the presence of all non-exchangeable protons and provides information about their chemical environment and neighboring atoms through chemical shifts, integration, and spin-spin coupling.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is indicative of its hybridization and bonding. libretexts.org Carbons attached to electronegative atoms like oxygen, nitrogen, and fluorine are shifted downfield. A key feature for this molecule is the splitting of carbon signals due to coupling with the nearby fluorine atom (J-coupling).

Fluorine (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for characterization. aiinmr.com It provides direct information about the electronic environment of the fluorine atom. rsc.orgresearchgate.net The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle structural changes. nih.gov Coupling between the fluorine nucleus and adjacent protons (H-F coupling) provides valuable information for confirming the structure around the C-F bond. nih.gov

Table 4: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | -C(CH ₃)₃ | ~ 1.45 | s (singlet) | - | 9H |

| -CH(CH ₃) | ~ 1.20 | d (doublet) | Jн-н ≈ 7 | 3H | |

| -CH -NH | ~ 3.8 - 4.0 | m (multiplet) | - | 1H | |

| -CH ₂F | ~ 4.3 - 4.5 | dm (doublet of multiplets) | Jн-F ≈ 47, Jн-н ≈ 5 | 2H | |

| -NH - | ~ 4.8 - 5.2 | br d (broad doublet) | - | 1H | |

| ¹³C | -C (CH₃)₃ | ~ 80 | s | - | - |

| -C(C H₃)₃ | ~ 28.4 | s | - | - | |

| -CH(C H₃) | ~ 17-19 | s | - | - | |

| -C H-NH | ~ 48-50 | d (doublet) | ²Jc-f ≈ 18-22 | - | |

| -C H₂F | ~ 85-87 | d (doublet) | ¹Jc-f ≈ 170-180 | - | |

| -C =O | ~ 155 | s | - | - | |

| ¹⁹F | -CH₂F | ~ -220 to -230 | dt (doublet of triplets) | Jf-h ≈ 47 (to CH₂), Jf-h ≈ 20-25 (to CH) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its exact mass. Analysis of the fragmentation pattern would likely reveal the loss of the tert-butyl group, the carbamate (B1207046) moiety, or the fluoropropyl chain, providing confirmatory evidence of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O (carbonyl) group, and the C-F bond.

A representative, though not specific, data table for expected IR absorptions is provided below:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1680-1720 |

| C-N Stretch | 1250-1350 |

| C-O Stretch | 1000-1300 |

| C-F Stretch | 1000-1400 |

Optical Rotation and Circular Dichroism (CD) for Stereochemical Confirmation

As a chiral compound with an (R) stereocenter, this compound is expected to be optically active. The specific rotation, measured using a polarimeter, would provide a quantitative measure of its ability to rotate plane-polarized light. This value is a key physical constant for a chiral molecule. Circular dichroism spectroscopy could provide further details about the stereochemical environment of the chromophores within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages would be compared to the theoretically calculated values based on the molecular formula (C₈H₁₆FNO₂) to confirm the compound's elemental composition and purity.

| Element | Theoretical Percentage (%) |

| Carbon | 54.22 |

| Hydrogen | 9.10 |

| Fluorine | 10.72 |

| Nitrogen | 7.90 |

| Oxygen | 18.06 |

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of tert-butyl (R)-(1-fluoropropan-2-yl)carbamate is essential for understanding its three-dimensional structure and the spatial arrangement of its atoms, which dictates its physical and chemical properties. The molecule's conformation is primarily determined by the rotational barriers around its single bonds, particularly the C-C and C-N bonds of the propan-2-yl carbamate (B1207046) backbone and the C-O bond of the tert-butoxycarbonyl (Boc) group.

The presence of a fluorine atom introduces significant conformational preferences. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, leading to notable electrostatic and hyperconjugative interactions that influence the molecule's shape. nih.gov Computational studies on similar small fluorinated organic molecules often reveal a preference for specific dihedral angles to minimize steric hindrance and optimize electronic interactions. For instance, the "gauche effect" is a common phenomenon in 1,2-disubstituted ethanes with electronegative substituents, where the gauche conformer is more stable than the anti conformer. In the case of this compound, a similar effect could influence the orientation of the fluoromethyl group relative to the carbamate nitrogen.

Density Functional Theory (DFT) calculations, commonly employed for such analyses, would likely be used to identify the lowest energy conformers. nih.gov By performing a potential energy surface scan for rotation around key bonds, a series of stable conformers (local minima) and the transition states connecting them can be identified. The bulky tert-butyl group of the Boc protecting group imposes significant steric constraints, likely dominating the conformational landscape and forcing the rest of the molecule into specific spatial arrangements to alleviate steric strain.

Table 1: Predicted Key Conformational Dihedral Angles for this compound (Illustrative) This table is based on general principles of conformational analysis for analogous molecules, as direct computational data for the target compound is not available in the cited literature.

| Dihedral Angle | Predicted Stable Conformation (degrees) | Rationale |

|---|---|---|

| F-C1-C2-N | ~60° (gauche) or ~180° (anti) | Balance between steric hindrance from the Boc group and potential gauche effect stabilization. |

| C1-C2-N-C(O) | ~180° (trans) | Minimization of steric clash between the propyl backbone and the carbonyl group. |

| C2-N-C(O)-O | ~0° or ~180° (s-cis/s-trans) | The amide bond typically exhibits planar geometry due to resonance. |

| N-C(O)-O-C(tert-butyl) | ~180° (trans) | Steric hindrance from the bulky tert-butyl group favors a trans orientation. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT methods like B3LYP, are instrumental in elucidating the electronic structure of this compound. nih.govdergipark.org.tr These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.

The introduction of a fluorine atom significantly impacts the electronic landscape. As the most electronegative element, fluorine withdraws electron density from the adjacent carbon atom (C1), an effect that propagates through the carbon backbone. This inductive effect lowers the energy of the molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a carbamate, the HOMO is typically localized around the nitrogen and oxygen atoms of the carbamate group, which possess lone pairs of electrons. The LUMO is often centered on the carbonyl carbon, which is electrophilic. The fluorine atom's electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy implies increased electrophilicity at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen and a region of positive potential (blue) around the N-H proton, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Electronic Properties for this compound (Illustrative) Calculated values are hypothetical and based on trends observed in computational studies of similar fluorinated carbamates. nih.govdergipark.org.tr

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates sites prone to oxidation or reaction with electrophiles (e.g., nitrogen lone pair). |

| LUMO Energy | ~ +1.0 eV | Indicates sites prone to reduction or reaction with nucleophiles (e.g., carbonyl carbon). |

| HOMO-LUMO Gap | ~ 8.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 2.5 - 3.5 D | The polar C-F and C=O bonds create a significant molecular dipole, influencing solubility and intermolecular interactions. nih.gov |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and deprotection of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

A key reaction involving this molecule is the removal of the Boc protecting group. The acid-catalyzed deprotection of Boc-amines is a common synthetic step. fishersci.co.uk Computational studies can model this mechanism, which typically involves:

Protonation of the carbonyl oxygen or the nitrogen atom.

Cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation of the unstable carbamic acid to release the free amine and carbon dioxide.

Transition state calculations can pinpoint the geometry and energy of the highest-energy point along the reaction coordinate, which determines the reaction rate. For the Boc deprotection, the rate-determining step is often the cleavage of the C-O bond. researchgate.net Computational models can also explore alternative deprotection pathways, such as thermal deprotection, and predict the required temperatures and activation energies. acs.org

Similarly, the synthesis of the molecule, perhaps via the reaction of (R)-1-fluoropropan-2-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), can be modeled to understand its mechanism and optimize reaction conditions. organic-chemistry.org

Table 3: Illustrative Energy Profile for Acid-Catalyzed N-Boc Deprotection This table provides a conceptual framework for the relative energies involved in the deprotection mechanism, based on general principles. researchgate.net

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactant + H⁺ | 0 | Starting N-Boc amine and acid catalyst. |

| 2 | Protonated Intermediate | +5 to +10 | Protonation of the carbamate. |

| 3 | Transition State 1 (TS1) | +15 to +25 | Highest energy point for C-O bond cleavage. |

| 4 | Carbamic Acid + t-Bu⁺ | +5 to +15 | Formation of intermediates. |

| 5 | Transition State 2 (TS2) | +10 to +20 | Transition state for decarboxylation. |

| 6 | Product Amine + CO₂ + t-Bu⁺ | < 0 | Final products. |

Prediction and Rationalization of Stereoselectivity

The "(R)" designation in the compound's name indicates a specific stereochemistry at the C2 carbon. Computational methods are crucial for predicting and understanding the origin of stereoselectivity in the reactions that form this chiral center. rsc.org

For example, if the molecule were synthesized via an asymmetric reaction, such as the reduction of a corresponding N-Boc imine or the fluorination of a chiral precursor, computational modeling could be used to explain why the (R)-isomer is formed preferentially over the (S)-isomer. This involves calculating the transition state energies for the pathways leading to both possible products. The stereochemical outcome is determined by the difference in these activation energies (ΔΔG‡). A lower energy transition state leads to the major product. nih.gov

These models analyze steric and electronic factors in the transition state. For instance, a chiral catalyst might create a sterically hindered environment that allows the reactant to approach from only one face, leading to the formation of one enantiomer. Computational studies can model the interaction between the substrate and the catalyst, identifying key interactions like hydrogen bonds or steric repulsions that are responsible for the stereochemical control. nih.gov These insights are invaluable for the rational design of new and more effective asymmetric catalysts. rsc.org

Molecular Dynamics Simulations relevant to Interactions (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this computational technique would be applicable for studying its behavior in a condensed phase, such as in a solvent or interacting with a biological target.

MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. For this compound, MD simulations could be used to:

Study Solvation: Simulate how the molecule interacts with solvent molecules (e.g., water, methanol). This can help predict solubility and understand how the solvent influences the conformational equilibrium.

Analyze Intermolecular Interactions: In a simulated crystal or amorphous solid, MD can reveal the nature of packing and intermolecular forces, such as hydrogen bonding between the N-H and C=O groups of neighboring molecules.

Probe Binding to a Target: If the molecule is a ligand for a protein or enzyme, MD simulations could model the binding process, identify key amino acid residues involved in the interaction, and estimate the binding free energy. The fluorine atom, in this context, could be investigated for its role in forming specific interactions (e.g., with backbone amides) or altering the electronic properties to enhance binding.

The absence of specific MD studies on this molecule represents a potential area for future research, particularly if the compound is identified as a candidate for pharmaceutical or materials science applications.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver for innovation in synthetic methodology. Future research will likely focus on developing more sustainable routes to tert-butyl (R)-(1-fluoropropan-2-yl)carbamate that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of investigation include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems for both the carbamoylation and fluorination steps can significantly improve atom economy. This includes exploring enzymatic catalysis, which operates under mild conditions and offers high selectivity.

Solvent-Free and Alternative Solvent Systems: Research into solid-state synthesis or the use of benign solvents like water, supercritical fluids, or ionic liquids can reduce the environmental impact associated with volatile organic compounds (VOCs). Mechanochemical methods, such as electromagnetic milling, have shown promise for the efficient synthesis of tert-butyl esters under solvent-free and base-free conditions and could be adapted for carbamate (B1207046) synthesis. rsc.org

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable resources instead of petroleum-based starting materials is a long-term goal for sustainable chemical production.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |

| Mechanochemistry | Solvent-free, reduced energy consumption, potentially faster reactions. | Scalability, understanding reaction mechanisms. |

| Flow Chemistry | Enhanced safety, better process control, easier scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Use of Greener Solvents | Reduced environmental toxicity and pollution. | Solvent selection, recovery, and recycling; reaction optimization. |

Exploration of Novel Reaction Discoveries and Transformations

Beyond its synthesis, the reactivity of this compound itself is a field ripe for exploration. The interplay between the fluoroalkyl moiety and the carbamate group could lead to the discovery of novel chemical transformations.

Future research could explore:

Late-Stage Functionalization: Developing methods for the selective modification of the compound, for instance, through C-H activation at the propyl backbone or the tert-butyl group. This would allow for the rapid generation of a library of derivatives from a common intermediate.

Novel Cycloaddition Reactions: The electronic properties imparted by the fluorine atom might influence the molecule's participation in cycloaddition reactions, potentially leading to the synthesis of complex heterocyclic structures. The behavior of carbamate-bearing dienes in Diels-Alder reactions suggests that the electronic nature of the carbamate can significantly influence reactivity and selectivity. mdpi.com

Deprotection and Derivatization: While the tert-butoxycarbonyl (Boc) group is primarily a protecting group, investigating novel, highly selective methods for its removal in the presence of sensitive functionalities could be beneficial. evitachem.com Subsequent reactions of the deprotected amine would open pathways to a wide range of other compounds.

Advancements in Asymmetric Catalysis for Enantiocontrol

The stereochemistry of the (R)-enantiomer is crucial, and advancements in asymmetric catalysis are key to ensuring its efficient and selective synthesis. While classical resolution methods are effective, direct asymmetric synthesis is often more efficient.

Emerging perspectives in this area include:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. frontiersin.org Developing organocatalysts for the enantioselective fluorination or amination steps in the synthesis could provide a metal-free and robust alternative to existing methods. orgsyn.org

Transition Metal Catalysis: Continuous development of chiral ligands for transition metals (e.g., palladium, rhodium, copper) can lead to catalysts with higher activity and enantioselectivity for key bond-forming reactions in the synthetic sequence. frontiersin.org

Computational Modeling: The use of computational tools to model transition states can accelerate the discovery and optimization of new catalysts. nih.gov By understanding the catalyst-substrate interactions at a molecular level, more effective and selective catalysts can be designed.

Table 2: Potential Asymmetric Catalysis Strategies

| Catalyst Type | Potential Reaction Step | Advantages |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric fluorination of an enamine precursor. | Metal-free, high enantioselectivity. |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor. | High turnover numbers, broad substrate scope. |

| Enzymes (e.g., Halogenases, Transaminases) | Enantioselective fluorination or amination. | Exceptional selectivity, environmentally benign conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, reproducibility, and scalability. amt.uk Applying these technologies to the synthesis of this compound is a promising future direction.

Key benefits and research areas are:

Improved Safety: Fluorination reactions can be hazardous. Performing them in a flow reactor minimizes the volume of hazardous reagents at any given time, improving operational safety. amt.uk

Process Optimization: Automated platforms, potentially guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for yield and selectivity. vapourtec.com

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than batch processes by simply running the reactor for a longer duration or by using parallel reactors. researchgate.net This is particularly advantageous for producing larger quantities of the compound for further research or application.

Investigation of Derivatives with Modified Fluorination Patterns

The single fluorine atom in this compound significantly influences its properties. A logical extension of current research is the synthesis and study of derivatives with different fluorination patterns.

Potential new derivatives for investigation include:

Difluorinated and Trifluoromethyl Analogs: Introducing a difluoromethyl or a trifluoromethyl group in place of the monofluoromethyl group would drastically alter the electronic properties and lipophilicity of the molecule.

Positional Isomers: Synthesizing isomers where the fluorine atom is located on the methyl group (3-fluoropropan-2-yl) or on the central carbon would lead to compounds with different stereochemical and electronic characteristics.

Fluorinated Aryl Carbamates: While the current compound is an alkyl carbamate, investigating related structures where the Boc-protected amine is attached to a fluorinated aromatic ring could open up different areas of application. The synthesis of compounds like tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate demonstrates the accessibility of such fluorinated aromatic structures. mdpi.com

The systematic investigation of these derivatives would provide valuable structure-activity relationship (SAR) data, which is essential for tuning the compound's properties for specific applications.

Q & A

Q. What are the recommended methods for assessing the enantiomeric purity of tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate?

Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For HPLC, select a chiral column (e.g., Chiralpak® AD-H) and optimize mobile phases (e.g., hexane/isopropanol mixtures). NMR analysis may employ europium-based chiral solvating agents to resolve enantiomers via splitting of specific proton signals. Purity standards should align with CAS-reported specifications (e.g., ≥97% purity) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry environment to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and high temperatures. Safety Data Sheets (SDS) recommend using personal protective equipment (PPE) including nitrile gloves and safety goggles during handling due to potential skin/eye irritation .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via a carbamate protection strategy:

- Step 1 : React (R)-1-fluoropropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol/water), and analyze the Flack parameter to confirm absolute configuration. For fluorinated analogs, note that fluorine’s electron-withdrawing effects may influence crystal packing and intermolecular interactions .

Q. What mechanistic insights explain the reactivity of the fluorine substituent in this compound under nucleophilic conditions?

The C-F bond’s high electronegativity reduces susceptibility to nucleophilic substitution compared to chloro or bromo analogs. However, in polar aprotic solvents (e.g., DMF), fluoride displacement can occur with strong nucleophiles (e.g., Grignard reagents). Kinetic studies using ¹⁹F NMR can track reaction progress and identify intermediates .

Q. How do conflicting stability data in Safety Data Sheets (SDS) inform risk assessment for this compound?

Discrepancies in SDS entries (e.g., decomposition products under thermal stress) necessitate experimental validation. Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, some SDS note carbon monoxide and nitrogen oxides as pyrolysis products, requiring fume hood use during high-temperature reactions .

Q. What strategies optimize enantioselective synthesis of this carbamate for large-scale applications?

- Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for asymmetric amination.

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer.

- Process Optimization : Screen solvents (e.g., MTBE vs. toluene) to enhance yield and enantiomeric excess (ee). Pilot-scale reactions should adhere to QbD (Quality by Design) principles .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Cross-validate data using orthogonal techniques:

- Melting Point : Compare DSC results with literature values.

- Spectral Data : Analyze ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) against computational predictions (e.g., DFT calculations). Contradictions may arise from polymorphic forms or residual solvents .

Q. What analytical approaches characterize decomposition products formed during long-term storage?

- LC-MS/MS : Identify hydrolyzed products (e.g., (R)-1-fluoropropan-2-amine).

- Headspace GC-MS : Detect volatile decomposition byproducts (e.g., CO, NOₓ).

- Stability-Indicating Assays : Develop HPLC methods to quantify intact carbamate under accelerated degradation conditions (e.g., 40°C/75% RH) .

Methodological Best Practices

Q. What precautions are critical when scaling up fluorinated carbamate synthesis?

- Ventilation : Use scrubbers to capture HF gas, a potential byproduct.

- Waste Management : Neutralize fluoride waste with calcium hydroxide before disposal.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.